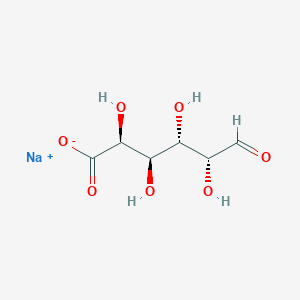
Thymidine 5'-triphosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate is a nucleoside triphosphate used in various molecular biology applications. It is a derivative of thymidine, a nucleoside component of DNA, and plays a crucial role in DNA synthesis and repair. This compound is essential for polymerase chain reactions (PCR), DNA sequencing, and other DNA polymerase-based techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate typically involves the phosphorylation of thymidine. The process includes multiple steps:
Phosphorylation of Thymidine: Thymidine is first phosphorylated to thymidine monophosphate (TMP) using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Conversion to Thymidine Diphosphate (TDP): TMP is then converted to thymidine diphosphate (TDP) using pyrophosphate donors like pyrophosphoric acid.
Formation of Thymidine Triphosphate (TTP): Finally, TDP is phosphorylated to thymidine triphosphate (TTP) using additional phosphorylating agents.
Industrial Production Methods
In industrial settings, the production of 2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate involves large-scale chemical synthesis with stringent quality control measures to ensure high purity and consistency. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Hydrolysis: Breaking down the compound into its constituent parts in the presence of water.
Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Hydrolysis: Often conducted in aqueous solutions at varying pH levels.
Phosphorylation/Dephosphorylation: Utilizes phosphorylating agents like POCl3 and bases like pyridine.
Major Products
Substitution Reactions: Yield modified nucleotides with different functional groups.
Hydrolysis: Produces thymidine and inorganic phosphate.
Phosphorylation/Dephosphorylation: Results in different phosphorylated forms of thymidine.
科学的研究の応用
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate is widely used in scientific research, including:
Chemistry: As a reagent in nucleotide synthesis and modification.
Biology: Essential for PCR, DNA sequencing, and other DNA polymerase-based techniques.
Medicine: Used in diagnostic assays and therapeutic research.
Industry: Employed in the production of DNA-based products and biotechnological applications.
作用機序
The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair, ensuring the accurate transmission of genetic information.
類似化合物との比較
Similar Compounds
- Deoxyadenosine-5’-triphosphate (dATP)
- Deoxyguanosine-5’-triphosphate (dGTP)
- Deoxycytidine-5’-triphosphate (dCTP)
Uniqueness
2’-Deoxythymidine-5’-triphosphate trisodium salt dihydrate is unique due to its specific role in incorporating thymidine into DNA. Unlike other nucleotides, it pairs exclusively with adenine, ensuring the proper structure and function of DNA.
特性
IUPAC Name |
sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);/q-1;+1/t6-,7+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJRVVFGVXKUKF-HNPMAXIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2NaO14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18423-43-3 |
Source


|
| Record name | Thymidine 5â?²-triphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)




![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)
![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071626.png)


![(1S,4Z,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20Z,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8071641.png)


![4H-Cyclopent[f]oxacyclotridecin-4-one,1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl-,(1R,2E,6S,10E,11aS,13S,14aR)-](/img/structure/B8071659.png)

